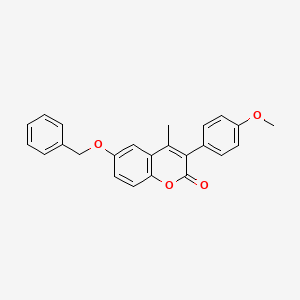

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Description

6-(Benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by a benzyloxy substituent at position 6, a 4-methoxyphenyl group at position 3, and a methyl group at position 3. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The methyl group at position 4 likely stabilizes the chromenone core through steric and electronic effects .

Properties

Molecular Formula |

C24H20O4 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-4-methyl-6-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C24H20O4/c1-16-21-14-20(27-15-17-6-4-3-5-7-17)12-13-22(21)28-24(25)23(16)18-8-10-19(26-2)11-9-18/h3-14H,15H2,1-2H3 |

InChI Key |

BMMSGDRJCYNYIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, benzyl bromide, and 4-methylcoumarin.

Formation of Benzyloxy Intermediate: The first step involves the reaction of benzyl bromide with 4-methoxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form the benzyloxy intermediate.

Cyclization: The benzyloxy intermediate is then subjected to cyclization with 4-methylcoumarin under acidic conditions (e.g., using sulfuric acid) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its pharmacological activities.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of the target compound lies in its substitution pattern. Key comparisons include:

Key Observations :

- Positional isomerism (e.g., benzyloxy at C3 vs. C6) significantly alters electronic distribution and steric bulk .

- Saturated chromanones (e.g., ) exhibit reduced planarity compared to unsaturated chromenones, affecting binding to biological targets .

Key Differences :

- The target compound’s C6 benzyloxy group may require regioselective protection/deprotection strategies, unlike simpler methoxy or alkyl derivatives .

Implications :

- The benzyloxy group in the target compound may enhance P-gp inhibition via hydrophobic interactions, while the 4-methoxyphenyl group could modulate selectivity .

Physicochemical Properties

Notes:

- Higher molar mass and lipophilicity in hexyl derivatives () suggest reduced bioavailability compared to the target compound .

Biological Activity

The compound 6-(benzyloxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one , commonly referred to as a chromen-2-one derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O3, with a molecular weight of approximately 302.34 g/mol. The compound features a chromone core structure with significant substituents that enhance its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Chromone Core | Central structure providing biological activity |

| Benzyloxy Group | Enhances lipophilicity and potential receptor binding |

| 4-Methoxyphenyl Moiety | Contributes to antioxidant and anti-inflammatory effects |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Binding : The compound may bind to receptors that regulate cell signaling pathways associated with growth and inflammation.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various chromenone derivatives, this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in vitro. This effect was measured using DPPH radical scavenging assays, showing an IC50 value comparable to well-known antioxidants.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of the compound revealed that it significantly inhibited the growth of MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Chromone Core : Utilizing condensation reactions between appropriate phenolic precursors.

- Substitution Reactions : Introducing benzyloxy and methoxy groups through electrophilic aromatic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.